molecular formula C18H13ClF2N4O B11212316 5-(4-chlorophenyl)-7-[2-(difluoromethoxy)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

5-(4-chlorophenyl)-7-[2-(difluoromethoxy)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11212316
M. Wt: 374.8 g/mol
InChI Key: AYACJSIUYYHDAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-7-[2-(difluoromethoxy)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-7-[2-(difluoromethoxy)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-(difluoromethoxy)aniline to form an intermediate Schiff base, which is then cyclized with a suitable triazole derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-7-[2-(difluoromethoxy)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-7-[2-(difluoromethoxy)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-7-[2-(difluoromethoxy)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
  • 5-(4-chlorophenyl)-7-[2-(methoxy)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

5-(4-chlorophenyl)-7-[2-(difluoromethoxy)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C18H13ClF2N4O

Molecular Weight

374.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H13ClF2N4O/c19-12-7-5-11(6-8-12)14-9-15(25-18(24-14)22-10-23-25)13-3-1-2-4-16(13)26-17(20)21/h1-10,15,17H,(H,22,23,24)

InChI Key

AYACJSIUYYHDAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Cl)OC(F)F

Origin of Product

United States

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